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Compound of Interest

Compound Name: 3-Fluoro-2-(tributylstannyl)pyridine

Cat. No.: B1317854

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 3-Fluoro-2-(tributylstannyl)pyridine, a key building block in modern organic
synthesis. This document is intended to serve as a valuable resource for researchers and
professionals engaged in drug discovery and development.

Core Chemical Properties

3-Fluoro-2-(tributylstannyl)pyridine is a fluorinated organotin compound widely utilized in
palladium-catalyzed cross-coupling reactions. Its unique combination of a reactive
tributylstannyl group and a fluorinated pyridine ring makes it a versatile reagent for the
synthesis of complex heterocyclic molecules.

Table 1: Physical and Chemical Properties of 3-Fluoro-2-(tributylstannyl)pyridine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1317854?utm_src=pdf-interest
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C17H30FNSN [1]
Molecular Weight 386.14 g/mol [1]

CAS Number 573675-60-2 [1]
Appearance Solid [1]
Predicted Boiling Point 3725+52.0°C

Estimated Density ~1.19 g/mL at 25 °C

Estimated Refractive Index ~1.508 (n20/D)

Note: The boiling point is a predicted value. Density and refractive index are estimated based
on the isomeric compound 2-Fluoro-4-(tributylstannyl)pyridine.

Synthesis of 3-Fluoro-2-(tributylstannyl)pyridine

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-
(tributylstannyl)pyridine is not readily available in the surveyed literature, a reliable synthesis
can be adapted from the established procedure for the preparation of 2-
(tributylstannyl)pyridine. The proposed synthesis involves the lithiation of 3-fluoropyridine
followed by quenching with tributyltin chloride.

Experimental Protocol (Adapted)
Reaction Scheme:

A proposed synthesis pathway.
Materials:

e 3-Fluoropyridine

o n-Butyllithium (in hexanes)

e Tributyltin chloride

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00026
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00026
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00026
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00026
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4ClI) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Nitrogen gas atmosphere

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is
purged with dry nitrogen.

Initial Solution: Anhydrous THF is cannulated into the flask, followed by the addition of 3-
fluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel,
maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for
1-2 hours. The formation of the lithiated species may be indicated by a color change.

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The
mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to
room temperature overnight.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium
sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Fluoro-
2-(tributylstannyl)pyridine.
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Reactivity and Applications: The Stille Cross-
Coupling Reaction

3-Fluoro-2-(tributylstannyl)pyridine is a key reagent in the Stille cross-coupling reaction, a
powerful method for the formation of carbon-carbon bonds.[2] This reaction involves the
palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[2]

Mechanism of the Stille Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through three key
steps: oxidative addition, transmetalation, and reductive elimination.[3]

Catalytic Cycle

Oxidative

Addition Transmetalation Reductive
1. 2. NP
M R e - S o O

Click to download full resolution via product page
Catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol: Stille Coupling of 3-Fluoro-2-(tributylstannyl)pyridine
with an Aryl Halide

This protocol is a general representation and may require optimization for specific substrates.
Materials:

e 3-Fluoro-2-(tributylstannyl)pyridine

¢ Aryl halide (e.g., aryl bromide or iodide)

o Palladium catalyst (e.g., Pd(PPhs)4, PdCl2(PPhs)2)
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e Anhydrous solvent (e.g., toluene, DMF, or dioxane)
e Optional: Copper(l) iodide (Cul) as a co-catalyst

» Nitrogen or Argon gas atmosphere

Procedure:

e Reaction Setup: A flame-dried Schlenk flask or reaction tube is charged with the aryl halide,
3-Fluoro-2-(tributylstannyl)pyridine (typically 1.1-1.5 equivalents), and the palladium
catalyst (typically 1-5 mol%). If using a co-catalyst, it is also added at this stage.

o Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon)
several times.

e Solvent Addition: Anhydrous, degassed solvent is added via syringe.

e Reaction: The reaction mixture is heated to the desired temperature (typically between 80-
120 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by
TLC, GC-MS, or LC-MS).

o Work-up: The reaction mixture is cooled to room temperature and may be filtered through a
pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced
pressure. The residue is then taken up in a suitable organic solvent and washed with an
agueous solution of potassium fluoride (KF) to remove the tributyltin byproducts as a
precipitate.[4] The organic layer is then washed with water and brine, dried over anhydrous
sodium sulfate, filtered, and concentrated.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the desired biaryl product.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 3-Fluoro-2-(tributylstannyl)pyridine is not readily
available, the following are predicted characteristics based on the analysis of similar
compounds.

IH NMR:
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o Pyridyl Protons: Three signals in the aromatic region (& 7.0-8.5 ppm). The fluorine atom at
the 3-position will cause characteristic splitting patterns (doublets or doublet of doublets) for
the adjacent protons.

» Tributylstannyl Protons: A series of multiplets in the upfield region (& 0.8-1.6 ppm)
corresponding to the butyl groups attached to the tin atom.

BC NMR:

o Pyridyl Carbons: Five signals in the aromatic region (& 120-170 ppm). The carbon directly
bonded to the fluorine will exhibit a large one-bond C-F coupling constant (XJCF). The carbon
bonded to the tin atom will also be significantly shifted.

o Tributylstannyl Carbons: Four signals in the aliphatic region (& 10-30 ppm) corresponding to
the four distinct carbons of the butyl groups.

Mass Spectrometry (EI):

e The mass spectrum is expected to show a molecular ion peak (M*) and characteristic
fragmentation patterns involving the loss of butyl groups from the tin atom. The isotopic
pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.

Safety and Handling

Organotin compounds, including 3-Fluoro-2-(tributylstannyl)pyridine, are toxic and should be
handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
All waste containing organotin compounds must be disposed of according to institutional and
environmental regulations.

Hazard Statements:
o Fatal if swallowed.
e Toxic in contact with skin.

e Causes skin irritation.
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Causes serious eye irritation.

May damage fertility or the unborn child.

Causes damage to organs through prolonged or repeated exposure.

Very toxic to aquatic life with long-lasting effects.

This guide provides a foundational understanding of 3-Fluoro-2-(tributylstannyl)pyridine. For
specific applications, it is crucial to consult the primary literature and perform appropriate
reaction optimization and safety assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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